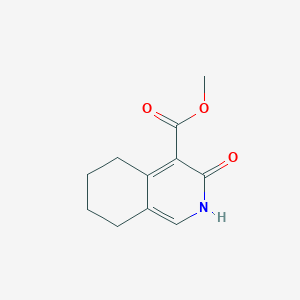
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a chemical compound that belongs to the class of hexahydroisoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with an amine, followed by cyclization and esterification steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as EZH2, which is implicated in cancer aggressiveness.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex molecules.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting gene expression and cellular proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 2-tert-butyl 8a-methyl (8ar)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate
Uniqueness
Methyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is unique due to its specific structure and its potential as an EZH2 inhibitor. Its ability to interact with this enzyme distinguishes it from other similar compounds, making it a valuable tool in cancer research.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h6H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
IEMDYPWXUSEJHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCCCC2=CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


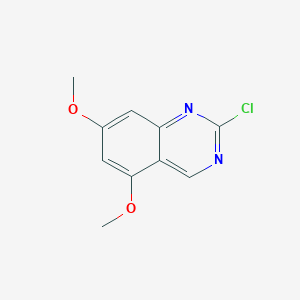

![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
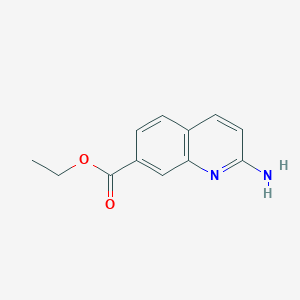
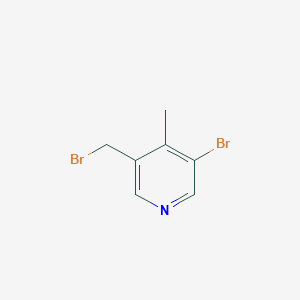


![Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B13654769.png)
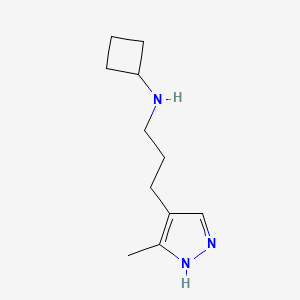
![1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
![4-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13654792.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13654793.png)


